molecular formula C23H25N7O2 B2892940 (E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799840-33-8

(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer: B2892940
CAS-Nummer: 799840-33-8
Molekulargewicht: 431.5
InChI-Schlüssel: XDYNVDKNWDUGTQ-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by:

  • A pyrroloquinoxaline core, which provides a planar aromatic structure conducive to π-π stacking interactions.
  • An (E)-configured benzylideneamino group at position 1, featuring a 4-(dimethylamino)phenyl substituent.
  • A 2-amino substituent at position 2, which may participate in hydrogen bonding.
  • An N-(2-methoxyethyl) carboxamide group at position 3, contributing to hydrophilicity and influencing pharmacokinetics .

Biologische Aktivität

The compound (E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and potential applications in drug development.

Structural Characteristics

This compound features a pyrroloquinoxaline core , which is significant for its therapeutic potential. The presence of a dimethylamino group and a methoxyethyl substituent may enhance solubility and influence interactions with biological targets. The molecular weight of the compound is approximately 431.5 g/mol , with a CAS number of 799840-33-8 .

Biological Activities

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Similar pyrroloquinoxaline derivatives have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : The compound's structure suggests it may inhibit enzymes involved in cancer progression, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory activities, indicating potential for treating inflammatory diseases.

Case Studies

  • Anticancer Activity :
    • A study on Mannich bases, which share structural similarities with this compound, reported significant antiproliferative effects against several human cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) . The mechanisms often involve inhibition of DNA topoisomerase I and other pathways critical for cancer cell proliferation.
  • Antimicrobial Efficacy :
    • Research has highlighted the effectiveness of pyrroloquinoxaline derivatives against various bacterial strains, with some compounds exhibiting IC50 values in the low micromolar range . This suggests that the target compound may have similar or enhanced antimicrobial properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily using multicomponent reactions (MCRs) . This approach allows for the efficient assembly of multiple components into a single product, yielding complex molecules with high efficiency.

A typical synthetic route may involve:

  • Reaction of 4-(dimethylamino)benzaldehyde with suitable amines to form the imine linkage.
  • Subsequent reactions to introduce the pyrroloquinoxaline core and carboxamide functionalities.

Interaction Studies

To evaluate the biological activity of this compound, various techniques are employed:

  • Molecular Docking Studies : These studies help predict how well the compound binds to specific biological targets such as enzymes or receptors.
  • Surface Plasmon Resonance (SPR) : This technique measures the binding affinity and kinetics between the compound and its target.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:

  • Condensation : The benzylidene group is introduced via Schiff base formation between an amino group and 4-(dimethylamino)benzaldehyde under acidic or basic conditions (e.g., acetic acid or pyridine) .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may be used to attach the 2-methoxyethyl group .
  • Purification : Recrystallization (using ethanol or DCM/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product . Optimization Strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Screen solvents (e.g., DMF vs. DMSO) and catalysts (e.g., p-toluenesulfonic acid for condensation) to minimize side products .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the (E)-configuration of the benzylidene group and substituent positions. Aromatic proton shifts (δ 7.2–8.5 ppm) and imine proton (δ ~8.3 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 432.484 for C23_{23}H24_{24}N6_6O3_3) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NH2_2 bend at ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Structural Analogues : Compare activity of similar compounds (e.g., substituent effects on the benzylidene group). For example, replacing 4-(dimethylamino) with 3-hydroxybenzylidene reduces anticancer potency by 40% in MTT assays .
  • Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity studies) and meta-analysis tools to reconcile disparate results .

Q. What experimental strategies are used to elucidate the compound’s mechanism of action?

  • Molecular Docking : Screen against targets like tyrosine kinases (e.g., EGFR) or DNA topoisomerases. The dimethylamino group may enhance π-π stacking in hydrophobic binding pockets .
  • Enzyme Inhibition Assays : Measure IC50_{50} values for kinases (e.g., using ADP-Glo™ kinase assays) .
  • Gene Expression Profiling : RNA-seq or qPCR to identify pathways modulated by the compound (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
  • Competitive Binding Studies : Use fluorescent probes (e.g., ANS for hydrophobic sites) to assess displacement kinetics .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

Key structural modifications and their effects:

Modification Biological Impact Reference
4-(Dimethylamino) groupEnhances solubility and intercalation with DNA/RNA, improving anticancer activity
2-Methoxyethyl substituentReduces metabolic degradation via steric hindrance of esterases
(E)-ConfigurationCritical for maintaining planar geometry, enabling intercalation or receptor binding
Methodological Approach :
  • Synthesize analogues with varied substituents (e.g., ethoxy vs. methoxy groups).
  • Test in parallel assays (e.g., cytotoxicity, solubility, metabolic stability) to identify lead candidates .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) during benzylidene formation .
  • Catalyst Recycling : Immobilize palladium catalysts on silica supports to reduce costs .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Data Contradiction Analysis Example

Scenario : Compound A shows IC50_{50} = 2 µM in one study but 10 µM in another.
Resolution Steps :

Verify assay conditions (e.g., ATP concentration in kinase assays affects IC50_{50}).

Compare cell viability protocols (e.g., MTT vs. resazurin assays may yield divergent results).

Re-test using a shared compound batch to exclude synthesis variability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Key Features

The target compound’s analogs differ primarily in the benzylidene substituent and N-alkyl/aryl groups , which critically influence electronic properties, solubility, and bioactivity. Below is a comparative analysis based on available evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name & Substituents Benzylidene Substituent N-Substituent Molecular Weight (g/mol) Key Features
Target: (E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(2-methoxyethyl) 4-(N,N-dimethylamino) 2-methoxyethyl ~432* High electron density at para position; moderate hydrophilicity
Analog 1: (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(2-methoxyethyl) () 3-hydroxy 2-methoxyethyl ~418* Meta-hydroxyl enhances H-bonding but reduces lipid solubility
Analog 2: (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl () 3,4-dihydroxy Phenyl 438.4 Catecholic structure increases oxidative potential; N-phenyl adds lipophilicity
Analog 3: (E)-2-amino-1-((3-ethoxy-4-hydroxybenzylidene)amino)-N-(2-cyclohexenylethyl) () 3-ethoxy-4-hydroxy 2-cyclohexenylethyl ~487* Ethoxy and hydroxy balance solubility; cyclohexenyl enhances lipophilicity
Analog 4: (E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(2-methoxyethyl) () 4-ethoxy 2-methoxyethyl 432.48 Ethoxy group improves metabolic stability compared to hydroxyl

*Estimated based on structural similarity to Analog 4.

Structure-Activity Relationships (SAR)

Benzylidene Substituents: Electron-donating groups (e.g., dimethylamino, ethoxy) increase solubility in polar solvents and may enhance binding to charged biological targets . Hydroxyl groups (e.g., 3,4-dihydroxy in ) improve hydrogen-bonding capacity but may reduce membrane permeability due to high polarity . Ethoxy vs. Methoxy: Ethoxy groups (Analog 4) confer greater steric bulk and metabolic stability compared to methoxy .

N-Substituents: 2-Methoxyethyl (Target, Analog 1,4): Balances hydrophilicity and bioavailability . Cyclohexenylethyl (Analog 3): Enhances lipid solubility, prolonging half-life .

Eigenschaften

IUPAC Name

2-amino-1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-29(2)16-10-8-15(9-11-16)14-26-30-21(24)19(23(31)25-12-13-32-3)20-22(30)28-18-7-5-4-6-17(18)27-20/h4-11,14H,12-13,24H2,1-3H3,(H,25,31)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNVDKNWDUGTQ-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.